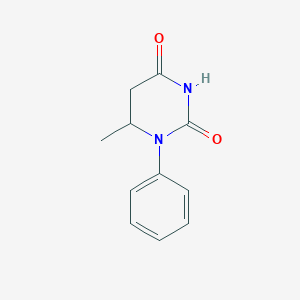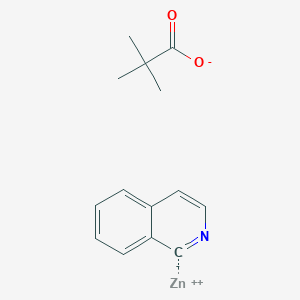![molecular formula C10H20ClN3 B12348375 [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine CAS No. 1855941-16-0](/img/structure/B12348375.png)
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1 and a propylamine group at position 5 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of isopropyl hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of ethanol as a solvent and a cooling step to control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Applications De Recherche Scientifique
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Uniqueness
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an isopropyl group and a propylamine group on the pyrazole ring enhances its potential for diverse chemical transformations and biological activities .
Propriétés
Numéro CAS |
1855941-16-0 |
|---|---|
Formule moléculaire |
C10H20ClN3 |
Poids moléculaire |
217.74 g/mol |
Nom IUPAC |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-6-11-8-10-5-7-12-13(10)9(2)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H |
Clé InChI |
RJYDYYXQNOSTQM-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC=NN1C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


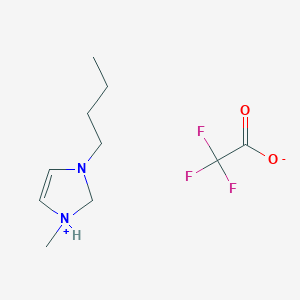
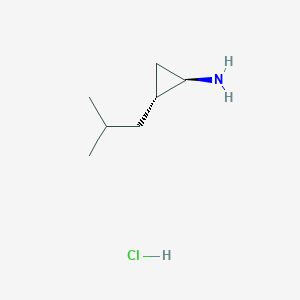
![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
amine](/img/structure/B12348307.png)
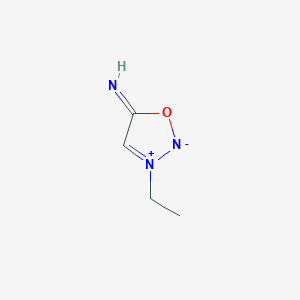
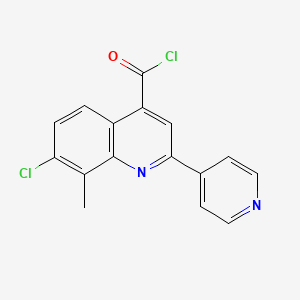
![8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane](/img/structure/B12348321.png)
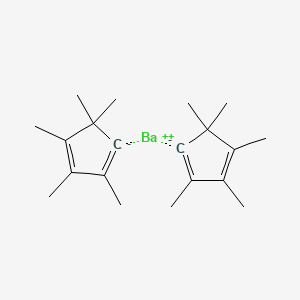
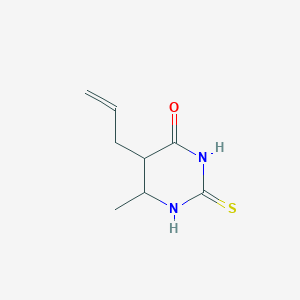

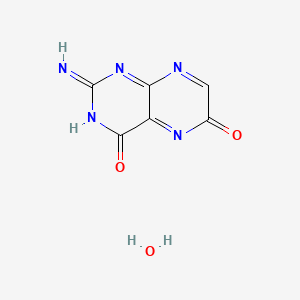
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
